molecular formula C8H10ClN B1360245 4-Chloro-N,N-dimethylaniline CAS No. 698-69-1

4-Chloro-N,N-dimethylaniline

Cat. No.: B1360245
CAS No.: 698-69-1
M. Wt: 155.62 g/mol
InChI Key: IONGEXNDPXANJD-UHFFFAOYSA-N
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Description

4-Chloro-N,N-dimethylaniline is an organic compound with the molecular formula C8H10ClN. It is a derivative of aniline, where the hydrogen atoms on the nitrogen are replaced by two methyl groups, and a chlorine atom is substituted at the para position of the benzene ring. This compound is known for its applications in various chemical reactions and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Chloro-N,N-dimethylaniline can be synthesized through several methods. One common method involves the alkylation of 4-chloroaniline with dimethyl sulfate or methyl iodide in the presence of a base such as sodium hydroxide. The reaction proceeds as follows:

4-Chloroaniline+Dimethyl SulfateThis compound+Methanol\text{4-Chloroaniline} + \text{Dimethyl Sulfate} \rightarrow \text{this compound} + \text{Methanol} 4-Chloroaniline+Dimethyl Sulfate→this compound+Methanol

Another method involves the reaction of 4-chloronitrobenzene with dimethylamine under reducing conditions. The nitro group is first reduced to an amine, followed by alkylation with dimethylamine.

Industrial Production Methods

Industrial production of this compound typically involves the alkylation of 4-chloroaniline with methanol in the presence of an acid catalyst. This method is preferred due to its efficiency and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-N,N-dimethylaniline undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form quaternary ammonium compounds.

    Reduction: The nitro group in precursor compounds can be reduced to form this compound.

    Substitution: The chlorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Quaternary ammonium compounds.

    Reduction: this compound from nitro precursors.

    Substitution: Various halogenated anilines depending on the substituent used.

Scientific Research Applications

4-Chloro-N,N-dimethylaniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chloro-N,N-dimethylaniline involves its interaction with various molecular targets. For instance, in catalytic reactions, it can act as a ligand, coordinating with metal centers to facilitate chemical transformations. The presence of the chlorine atom and dimethyl groups influences its reactivity and interaction with other molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-N,N-dimethylaniline is unique due to the presence of the chlorine atom, which enhances its reactivity in electrophilic substitution reactions. This makes it a valuable intermediate in the synthesis of various chemical compounds.

Properties

IUPAC Name

4-chloro-N,N-dimethylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClN/c1-10(2)8-5-3-7(9)4-6-8/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IONGEXNDPXANJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50220099
Record name Benzenamine, 4-chloro-N,N-dimethyl-
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Molecular Weight

155.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

698-69-1
Record name 4-Chloro-N,N-dimethylbenzenamine
Source CAS Common Chemistry
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Record name Benzenamine, 4-chloro-N,N-dimethyl-
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Record name Benzenamine, 4-chloro-N,N-dimethyl-
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Record name 4-Chloro-N,N-dimethylaniline
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Record name 4-Chloro-N,N-dimethylaniline
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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